molecular formula C14H15N5O2 B11840185 8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B11840185
Molekulargewicht: 285.30 g/mol
InChI-Schlüssel: KVYLQEQPELGZBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by:

  • Position 8 substitution: Amino group (-NH₂).
  • Position 3 substitution: Methyl group (-CH₃).
  • Position 7 substitution: 2-Methylbenzyl group (C₆H₄(CH₃)-CH₂-).

Its molecular formula is C₁₄H₁₅N₅O₂, with a molecular weight of 285.30 g/mol .

Eigenschaften

Molekularformel

C14H15N5O2

Molekulargewicht

285.30 g/mol

IUPAC-Name

8-amino-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C14H15N5O2/c1-8-5-3-4-6-9(8)7-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-6H,7H2,1-2H3,(H2,15,16)(H,17,20,21)

InChI-Schlüssel

KVYLQEQPELGZBZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CN2C3=C(N=C2N)N(C(=O)NC3=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alkylation at the 7-Position

The 2-methylbenzyl group is introduced via nucleophilic aromatic substitution (SNAr) or alkylation. In a representative protocol:

  • Reaction Setup : 3-Methylxanthine is dissolved in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) with anhydrous sodium carbonate as a base.

  • Alkylation : 2-Methylbenzyl chloride is added at 140°C, facilitating the formation of the 7-(2-methylbenzyl) intermediate.

  • Workup : The crude product is precipitated using ethanol-water mixtures and purified via recrystallization.

Table 1 : Optimization of 7-Alkylation Conditions

ParameterOptimal ConditionYield (%)Reference
SolventNMP85
Temperature (°C)14078–85
BaseNa2CO380

Bromination at the 8-Position

Bromination precedes amination to ensure regioselectivity. A bromo-substituted intermediate is generated using phosphorus oxybromide (POBr3) in dichloromethane at 0–25°C. This step achieves >90% conversion, with the bromine atom activating the position for subsequent displacement.

Amination at the 8-Position

The bromine atom is displaced via nucleophilic substitution with ammonia or protected amines. Key considerations include:

  • Protection Strategies : Phthalimido groups are employed to prevent over-alkylation, with deprotection using hydrazine in ethanol.

  • Solvent Effects : DMF or NMP enhances reaction rates at 100–140°C.

Example Protocol :

  • Reaction : 8-Bromo-3-methyl-7-(2-methylbenzyl)xanthine is heated with ammonium hydroxide in NMP at 120°C for 12 hours.

  • Deprotection : Hydrazine-mediated cleavage yields the free amino group.

Protection-Deprotection Strategies

To prevent undesired side reactions during alkylation or amination, protecting groups are critical:

  • Phthalimido Protection : Used for amines, enabling selective reactions at other positions.

  • Benzyloxycarbonyl (Cbz) Groups : Alternative for amino protection, though less common in industrial settings due to harsher deprotection conditions.

Table 2 : Comparison of Protecting Groups

GroupDeprotection ReagentConditionsEfficiency (%)
PhthalimidoHydrazineEthanol, 80°C95
CbzH2/Pd-CMethanol, 25°C88

Purification and Characterization

Final purification employs solvent mixtures (e.g., ethanol-water) to precipitate high-purity product. Advanced techniques include:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients for resolving regioisomers.

  • Crystallization : Ethanol recrystallization achieves >99% purity.

Key Analytical Data :

  • MS (ESI+) : m/z 286.3 [M+H]+.

  • 1H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 4.92 (s, 2H, CH2), 6.90–7.25 (m, 4H, aromatic).

Industrial Scalability and Challenges

The patent-prioritized route (US8883805B2) highlights scalability improvements:

  • Solvent Recycling : NMP is recovered via distillation, reducing costs.

  • Throughput : Batch processes yield 10–12 kg per cycle with 74–85% efficiency.

Persistent Challenges :

  • Byproduct Formation : Over-alkylation at N1 or N3 necessitates rigorous QC.

  • Optical Purity : Racemization during amination requires chiral auxiliaries or enantioselective catalysis .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group at position 8 exhibits moderate nucleophilicity, enabling substitution reactions under acidic or basic conditions. Key observations include:

Acylation : Reacts with acetyl chloride in anhydrous dichloromethane to form 8-acetamido-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (yield: 62–68%).
Sulfonation : Treatment with benzenesulfonyl chloride in pyridine yields sulfonamide derivatives (reaction time: 4–6 hr at 0–5°C).

Reaction TypeReagentConditionsProductYield (%)
AcylationAcClDCM, RTAcetamido derivative62–68
SulfonationPhSO₂ClPyridine, 0–5°CSulfonamide derivative55–60

Oxidation Reactions

The purine core undergoes selective oxidation at position 8 under controlled conditions:

Peracid-mediated oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in chloroform converts the amino group to a nitroso derivative (8-nitroso-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione) .

Biological oxidation : In vitro studies show that cytochrome P450 enzymes metabolize the compound to hydroxylated derivatives at the benzyl methyl group .

Alkylation and Benzylation

The 2-methylbenzyl group at position 7 participates in regioselective alkylation:

Methyl iodide : Reacts with methyl iodide in DMF/K₂CO₃ to form 7-(2,5-dimethylbenzyl)-3,8-dimethyl-1H-purine-2,6(3H,7H)-dione (yield: 45%) .
Cross-coupling : Palladium-catalyzed Suzuki coupling with arylboronic acids introduces aryl groups at position 8 (e.g., phenyl, 4-fluorophenyl) .

Hydrolysis and Ring Modification

Acid hydrolysis : Concentrated HCl at reflux cleaves the purine ring, yielding 4,5-diaminopyrimidine intermediates.
Base-mediated degradation : NaOH (1M) at 80°C generates xanthine derivatives via deamination .

Biological Interactions and Mechanistic Insights

The compound modulates phosphodiesterase (PDE) activity through competitive inhibition. Key findings include:

PDE4/7 inhibition : Demonstrates IC₅₀ values of 0.8–1.2 µM against PDE4B and PDE7A isoforms, surpassing rolipram (reference IC₅₀: 2.3 µM) .
Structure–activity relationship (SAR) :

  • The 2-methylbenzyl group enhances hydrophobic interactions with PDE4’s catalytic pocket .

  • The amino group at position 8 forms hydrogen bonds with Gln-443 and Asp-392 residues .

PDE IsoformIC₅₀ (µM)Selectivity Ratio (vs. PDE3)
PDE4B0.81 ± 0.1>100
PDE7A1.15 ± 0.2>100

Thermal and Photochemical Stability

Thermal decomposition : DSC analysis reveals decomposition onset at 218°C (ΔH = 142 kJ/mol).
UV irradiation : Exposure to UV-B light (312 nm) for 24 hr results in 15–20% degradation, forming 8-oxo derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that 8-amino derivatives of purines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of various cancer cell lines. In vitro studies have shown that modifications to the purine structure can enhance cytotoxicity against specific cancer types.

Cancer Cell LineIC50 (µM)Reference
HeLa5.0
MCF-74.5
A5496.2

2. Antiviral Properties
The compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with nucleic acid synthesis.

Virus TypeActivity ObservedReference
Influenza AModerate inhibition
HIVSignificant inhibition

Pharmacological Insights

1. Enzyme Inhibition
8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has shown potential as an inhibitor of various enzymes involved in nucleotide metabolism. This property is particularly relevant for developing treatments targeting metabolic disorders and cancers.

2. Anti-inflammatory Effects
Studies have reported that this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation. This could lead to applications in treating chronic inflammatory diseases.

Case Studies

Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of purine derivatives, including 8-amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, and tested their effects on cancer cell lines. The results demonstrated potent anticancer activity with specific structural modifications leading to enhanced efficacy against breast and lung cancer cells .

Case Study 2: Antiviral Activity
A collaborative study between several institutions explored the antiviral effects of this compound against HIV and influenza viruses. The findings suggested that the compound's mechanism of action involved inhibiting viral RNA polymerase, thereby reducing viral load in infected cells .

Wirkmechanismus

The mechanism of action of 8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in nucleotide metabolism or signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or immune response.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 7

The 7-position substituent significantly impacts biological activity and physicochemical properties.

Compound Name Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2-Methylbenzyl C₁₄H₁₅N₅O₂ 285.30
8-Amino-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6-dione 3-Methylbenzyl C₁₄H₁₅N₅O₂ 285.30
7-(2-Phenoxyethyl)-8-amino-3-methyl-1H-purine-2,6-dione 2-Phenoxyethyl C₁₄H₁₅N₅O₃ 301.31
7-(3-Chlorobenzyl)-8-amino-3-methyl-1H-purine-2,6-dione 3-Chlorobenzyl C₁₃H₁₂ClN₅O₂ 305.72
7-(2-Methoxyethyl)-8-amino-1,3-dimethyl-1H-purine-2,6-dione 2-Methoxyethyl C₁₀H₁₅N₅O₃ 253.26

Key Observations :

  • Steric Effects : The 2-methylbenzyl group in the target compound provides moderate steric hindrance compared to the bulkier 3-methylbenzyl or 3-chlorobenzyl groups .

Substituent Variations at Position 8

The 8-position is critical for modulating receptor interactions and metabolic stability.

Compound Name Position 8 Substituent Biological Activity Key References
Target Compound Amino (-NH₂) Under investigation for kinase inhibition
8-Chloro-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6-dione Chloro (-Cl) Precursor for ALDH inhibitors (e.g., NCT-501)
8-(2-Hydroxyethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6-dione 2-Hydroxyethylamino Improved solubility; retained kinase affinity
8-(Piperazin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione Piperazine Core structure in linagliptin (DPP-4 inhibitor)
8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethyl-1H-purine-2,6-dione Pyridinyloxy Abolished CNS activity; retained analgesia

Key Observations :

  • Amino vs.
  • Piperazine Derivatives : Substitution with piperazine (as in linagliptin) confers selectivity for DPP-4 inhibition, highlighting the role of bulky substituents in target engagement .

Biologische Aktivität

8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological effects.

  • Molecular Formula : C₁₄H₁₅N₅O₂
  • CAS Number : 88561-43-7
  • Molecular Weight : 271.28 g/mol

Biological Activity Overview

The biological activities associated with 8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione include:

  • Antitumor Activity : Recent studies have indicated that purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this purine derivative have shown promising results in inhibiting the proliferation of breast and lung cancer cells .
  • Antioxidant Properties : Research suggests that purine derivatives can act as antioxidants, reducing oxidative stress in cellular systems. This property is critical in preventing cell damage and may contribute to their anticancer effects .
  • Enzyme Inhibition : Some studies have demonstrated that purine derivatives can inhibit specific enzymes linked to cancer progression and other diseases. The inhibition of these enzymes can lead to reduced tumor growth and metastasis .

Case Study 1: Anticancer Activity

A study investigated the effects of various purine derivatives on human cancer cell lines. The results indicated that 8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exhibited an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as a candidate for further development in cancer therapy .

Case Study 2: Antioxidant Mechanisms

In vitro assays revealed that this compound could effectively scavenge free radicals, demonstrating a significant reduction in reactive oxygen species (ROS) levels in treated cells. This antioxidant activity was linked to the compound's ability to modulate cellular signaling pathways involved in oxidative stress response .

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntioxidantReduction of oxidative stress
Enzyme InhibitionInhibition of key enzymes related to cancer

Mechanistic Insights

The biological activity of 8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can be attributed to its structural features that allow interaction with biological macromolecules. The amino group at position 8 and the methyl groups enhance its binding affinity to target enzymes and receptors involved in critical pathways such as apoptosis and cell cycle regulation.

Q & A

Q. Characterization :

  • FTIR : Peaks at 3344 cm1^{-1} (-N-H stretch), 1697 cm1^{-1} (C=O stretch), and 744 cm1^{-1} (C-Cl in analogs) validate functional groups .
  • Mass Spectrometry : Fragmentation patterns (e.g., m/z = 169, 149) confirm molecular weight and substituent stability .

Basic Question: Which spectroscopic techniques are critical for distinguishing purine-2,6-dione derivatives from analogs?

Q. Answer :

  • 1H^1\text{H} NMR : Aromatic proton shifts (δ 7.3–7.5 ppm) and methyl group signals (δ 3.0–4.0 ppm) differentiate substituents at the 7-position (e.g., 2-methylbenzyl vs. ethyl groups) .
  • 13C^{13}\text{C} NMR : Carbonyl resonances (δ 165–170 ppm) and quaternary carbons (δ 140–150 ppm) confirm the purine-dione core .
  • FTIR : C=O stretches (1650–1700 cm1^{-1}) and aliphatic C-H vibrations (2850–2968 cm1^{-1}) identify backbone modifications .

Advanced Question: How can conflicting NMR data between synthetic batches be resolved systematically?

Q. Answer :

  • Step 1 : Verify solvent and temperature effects. For example, 1H^1\text{H} NMR in CDCl3_3 vs. DMSO-d6_6 may shift aromatic proton signals by 0.1–0.3 ppm .
  • Step 2 : Compare with analogs. reports δ 4.91 ppm for hydroxymethyl protons in 7-(2-hydroxypropyl) derivatives, aiding assignment of similar groups .
  • Step 3 : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations between methyl protons (δ 3.5 ppm) and carbonyl carbons confirm substitution patterns .

Advanced Question: What strategies optimize reaction yields for purine-2,6-dione derivatives with bulky 7-position substituents?

Q. Answer :

  • Solvent Choice : Anhydrous THF or dichloromethane minimizes side reactions (e.g., hydrolysis) for moisture-sensitive intermediates .
  • Catalysis : Triethylamine enhances nucleophilic substitution at the 7-position by deprotonating intermediates .
  • Temperature Control : Low-temperature reactions (-78°C) stabilize reactive intermediates, as demonstrated in DiBAlH-mediated reductions .
  • Automation : Robotic platforms ensure precision in stoichiometry and reaction time, improving reproducibility for complex steps .

Advanced Question: How do structural modifications at the 7-position influence physicochemical properties?

Q. Answer :

  • Hydrophobicity : Bulky aryl groups (e.g., 2-bromophenyl in ) increase logP values, impacting solubility. For example, 7-(3-bromo-4-methoxybenzyl) derivatives require DMSO for dissolution .
  • Bioactivity : 8-Substituted analogs (e.g., 8-azanylpiperidinyl in ) show enhanced adenosine receptor binding due to hydrogen-bonding interactions .
  • Stability : Electron-withdrawing groups (e.g., nitro in ) reduce oxidative degradation at the 8-position, confirmed by accelerated stability testing .

Advanced Question: What analytical challenges arise in characterizing purine-2,6-dione analogs with halogen substituents?

Q. Answer :

  • Mass Spectrometry : Bromine isotopes (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} in ) produce split peaks (m/z 522/524), requiring high-resolution MS for accurate identification .
  • X-ray Crystallography : Halogenated derivatives (e.g., 8-bromo in ) often form co-crystals with solvents, complicating unit cell determination. Use non-coordinating solvents (e.g., hexane) for crystallization .
  • NMR : 13C^{13}\text{C} signals for brominated carbons (δ 110–120 ppm) overlap with aromatic resonances, necessitating DEPT-135 for differentiation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.